molecular formula C19H14FN5O2S B2606088 N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 792961-12-7

N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2606088
CAS No.: 792961-12-7
M. Wt: 395.41
InChI Key: WKLBGEONXSXSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H14FN5O2S and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), which is significant in the field of positron emission tomography (PET) imaging. These compounds, designed with a fluorine atom, allow for fluorine-18 labeling, enabling in vivo imaging of neuroinflammatory processes. One such compound, DPA-714, and its derivatives have been synthesized and radiolabeled with fluorine-18, demonstrating the potential of these compounds in medical imaging and the diagnosis of neuroinflammation (Dollé et al., 2008).

Exploration of TSPO Ligands for Neuroinflammation

Further research into pyrazolo[1,5-a]pyrimidines has yielded fluoroalkyl- and fluoroalkynyl- analogues with subnanomolar affinity for the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. The development of these compounds, including their radiolabeling with fluorine-18 and subsequent PET imaging in a rodent model of neuroinflammation, underscores the utility of such chemicals in understanding and diagnosing neuroinflammatory conditions (Damont et al., 2015).

Antiviral and Antitumor Potential

Quantum chemical insights into the molecular structure and interactions of related pyrazolo[3,4-d]pyrimidin compounds have demonstrated their potential antiviral and antitumor activities. For example, studies on the antiviral activity against SARS-CoV-2 and the evaluation of antitumor properties of various derivatives have shown promising results, indicating a broad spectrum of possible therapeutic applications (Mary et al., 2020; Alqasoumi et al., 2009).

Molecular Docking for Drug Development

The synthesis and structure-activity relationship of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivatives have yielded compounds with high affinity and selectivity as antagonists for certain receptors. These studies, through molecular docking, have provided valuable insights into the interactions between these compounds and their target receptors, facilitating the development of new drugs with improved efficacy and selectivity (Kumar et al., 2011).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c20-14-8-4-5-9-15(14)22-16(26)11-28-19-23-17-13(18(27)24-19)10-21-25(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLBGEONXSXSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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